N-(butan-2-yl)-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
CAS No.: 890634-03-4
Cat. No.: VC4877306
Molecular Formula: C18H21ClN4
Molecular Weight: 328.84
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 890634-03-4 |
|---|---|
| Molecular Formula | C18H21ClN4 |
| Molecular Weight | 328.84 |
| IUPAC Name | N-butan-2-yl-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine |
| Standard InChI | InChI=1S/C18H21ClN4/c1-5-11(2)20-16-10-12(3)21-18-17(13(4)22-23(16)18)14-8-6-7-9-15(14)19/h6-11,20H,5H2,1-4H3 |
| Standard InChI Key | CWCMZOFKEPVIHM-UHFFFAOYSA-N |
| SMILES | CCC(C)NC1=CC(=NC2=C(C(=NN12)C)C3=CC=CC=C3Cl)C |
Introduction
N-(butan-2-yl)-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound features a unique molecular structure characterized by a fused pyrazole and pyrimidine ring system, along with various substituents that enhance its chemical properties and potential biological activities.
Synthesis and Preparation
The synthesis of N-(butan-2-yl)-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multiple steps of organic synthesis. Common methods include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Reagents like oxidizing agents and reducing agents are often used in these processes.
Potential Applications
While specific applications of N-(butan-2-yl)-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine are not widely documented, compounds within the pyrazolo[1,5-a]pyrimidine family are often explored for their medicinal properties. These include potential roles as anticancer agents due to their inhibitory effects on enzymes crucial for cell cycle regulation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume